molecular formula C10H12O2 B1363664 3-Phenoxy-2-butanone CAS No. 6437-85-0

3-Phenoxy-2-butanone

Cat. No.: B1363664
CAS No.: 6437-85-0
M. Wt: 164.2 g/mol
InChI Key: GYXROYABIGAUKY-UHFFFAOYSA-N
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Description

3-Phenoxy-2-butanone is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a sweet, floral scent and a boiling point of 188°C. This compound is commonly used in food, perfume, and pharmaceuticals, and also serves as a solvent in the synthesis of other compounds.

Scientific Research Applications

3-Phenoxy-2-butanone has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It is involved in metabolic engineering for the production of biofuels and biocommodity chemicals.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of perfumes and flavoring agents.

Safety and Hazards

The safety data sheet for 3-Phenoxy-2-butanone indicates that it is an irritant . More detailed safety information was not found in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxy-2-butanone can be synthesized through various methods. One common method involves the reaction of phenol with 2-butanone in the presence of a catalyst such as titanium tetrachloride in dichloromethane under an inert atmosphere . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In industrial settings, this compound can be produced using a ‘one-pot’ method that utilizes paracetaldehyde as a raw material and thiazole salt as a catalyst. This method boasts a high conversion rate of 90-98% and selectivity of 85-95%.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxy-2-butanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are typically employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxybutanones.

Comparison with Similar Compounds

  • 2-Phenoxy-2-butanone
  • 3-Phenoxy-1-propanol
  • 2-Phenoxyethanol

Comparison: 3-Phenoxy-2-butanone is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. For example, its boiling point and floral scent make it particularly suitable for use in perfumes and flavoring agents. Additionally, its high selectivity and conversion rates in industrial production methods set it apart from similar compounds.

Properties

IUPAC Name

3-phenoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXROYABIGAUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377464
Record name 3-phenoxy-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-85-0
Record name 3-Phenoxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6437-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenoxy-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromobutan-2-one (75.5 g.) and finely-powdered potassium iodide (1 g.) in ethyl methyl ketone (50 ml.) was added dropwise, over 25 minutes, to a stirred, refluxing mixture of phenol (47 g.) and dry potassium carbonate (82 g.) in ethyl methyl ketone (100 ml.) Stirring and refluxing were continued for a total of 5 hours and the mixture was cooled, poured into water (cs. 500 ml.) and extracted with ether. The ether extract was washed exhaustively with 5N-sodium hydroxide, dried over anhydrous sodium sulphate and evaporated. The residue was distilled to give pure 3-phenoxybutan-2-one, b.p. 110°-112°/14 mm.
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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